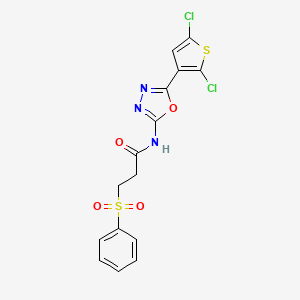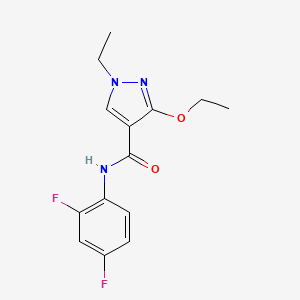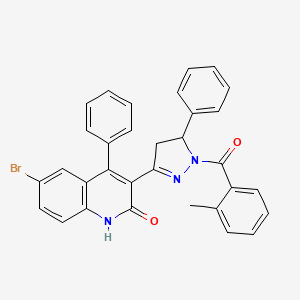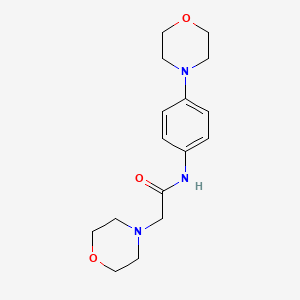
2-morpholino-N-(4-morpholinophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-morpholino-N-(4-morpholinophenyl)acetamide” is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 . It is also known by its synonyms "2-(morpholin-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to an acetamide group . The morpholine ring is a six-membered ring containing an oxygen atom and a nitrogen atom .Scientific Research Applications
Receptor Binding and Antinociceptive Effect
Research on related compounds, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has shown significant σ1 receptor affinity and selectivity. This compound was found effective in treating inflammatory pain through its antinociceptive effects in vivo, indicating potential applications in pain management (Navarrete-Vázquez et al., 2016).
Antimicrobial Activity
A study on biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides showed that certain compounds exhibited excellent antibacterial activity against various bacterial strains, including beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal activity against strains like Aspergillus flavus (Kanagarajan et al., 2010).
Antimicrobial and Hemolytic Activity
Another study reported the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which exhibited varied antimicrobial activity against selected microbes, suggesting potential use in antimicrobial applications (Gul et al., 2017).
Antifungal Agents
Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as potential antifungal agents with activity against Candida and Aspergillus species. The study highlighted the challenge of balancing plasmatic stability with antifungal efficacy (Bardiot et al., 2015).
Metal Complex Synthesis
The synthesis of metal complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide, including morpholine derivatives, demonstrated potential applications in coordination chemistry and materials science (Mansuroğlu et al., 2008).
Cytotoxic Activity
A study on sulfonamide derivatives, including a morpholinophenyl variant, showed promising cytotoxic activity against cancer cell lines. This suggests potential therapeutic applications in oncology (Ghorab et al., 2015).
Properties
IUPAC Name |
2-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(13-18-5-9-21-10-6-18)17-14-1-3-15(4-2-14)19-7-11-22-12-8-19/h1-4H,5-13H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXLWGDFCFTBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)
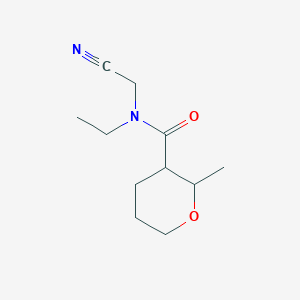

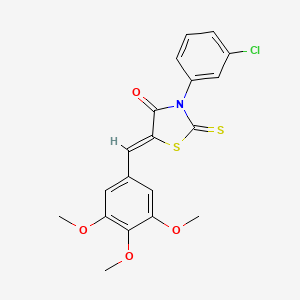
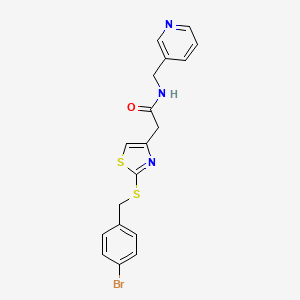
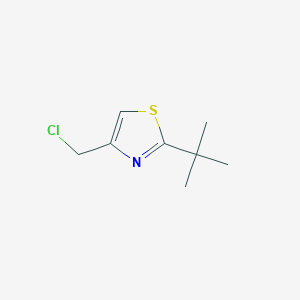
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)
![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)

